2-(Benzylamino)-3-phenylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19881-90-4 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(benzylamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2 |
InChI Key |
LHXDBXYWIPUULZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |
Synonyms |
DL-2-(Benzylamino)-3-phenyl-1-propanol |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzylamino 3 Phenylpropan 1 Ol
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-(benzylamino)-3-phenylpropan-1-ol have relied on robust and well-understood chemical transformations. These routes are often characterized by their straightforward execution and the use of readily available starting materials.
Reductive Amination Approaches
Reductive amination stands as a cornerstone for the formation of amines and is a widely employed strategy for the synthesis of this compound. organic-chemistry.orgyoutube.comyoutube.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In this specific synthesis, a common pathway involves the reaction of a phenyl-substituted propanal or propanone derivative with benzylamine (B48309), followed by reduction.
The process initiates with the formation of an imine or enamine intermediate from the carbonyl compound and benzylamine. youtube.com This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN), being common choices due to their selectivity. youtube.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, is another effective reduction method. google.com
For instance, the reductive amination of L-(R)-phenylacetylcarbinol with benzylamine using a 5% Pt/C catalyst under a hydrogen atmosphere has been reported to produce L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol. google.com This reaction demonstrates the diastereoselectivity that can be achieved through this classical route.
Aminomethylation Strategies
Aminomethylation, while a broad term, can encompass reactions that introduce a benzylamino group onto a carbon framework. One conceptual approach involves the reaction of a suitable precursor with formaldehyde (B43269) and benzylamine, a variant of the Mannich reaction. However, more direct aminomethylation strategies for this specific compound are less commonly cited in readily available literature compared to reductive amination and nucleophilic substitution.
A related strategy involves the synthesis of 2-amino-3-phenylpropane-1-ol derivatives from Baylis-Hillman adducts. rasayanjournal.co.inresearchgate.net These adducts, which are highly functionalized molecules, can be converted to the corresponding amino alcohols. While not a direct aminomethylation in the classical sense, this pathway provides an alternative for constructing the core amino alcohol scaffold which could then be N-benzylated.
Nucleophilic Substitution Reactions
Nucleophilic substitution offers a direct and versatile method for the synthesis of this compound. masterorganicchemistry.comyoutube.comnih.gov This approach typically involves the reaction of a 2-amino-3-phenylpropan-1-ol (B95927) precursor with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The amino group of the propanolamine (B44665) acts as the nucleophile, displacing the halide from the benzyl group to form the desired N-benzyl bond.
The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include sodium carbonate or organic amines. For example, the synthesis of (2R)-(+)-2-benzylamino-3-phenylpropan-1-ol has been achieved by reacting (R)-2-amino-3-phenylpropanol with benzyl chloride in the presence of sodium carbonate at elevated temperatures. lookchem.com
The efficiency of this reaction depends on the reactivity of the benzyl halide and the nucleophilicity of the amino group. This method is particularly useful when the chiral amino alcohol precursor is readily available.
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality is crucial. This has led to the development of sophisticated stereoselective and enantioselective synthetic methods.
Chiral Auxiliaries and Reagents in Stereocontrol
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. sigmaaldrich.comnumberanalytics.com These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.
In the context of this compound synthesis, a notable strategy involves the use of (S)-2-(dibenzylamino)-3-phenylpropanal as a chiral auxiliary. bris.ac.ukresearchgate.net This aldehyde, which can be prepared from L-phenylalanine, undergoes nucleophilic additions with high 1,2-stereocontrol. The resulting product can then be manipulated to yield enantiomerically pure alcohols, with the dibenzylamino propanol (B110389) precursor to the starting aldehyde being recovered. This demonstrates the recyclable nature of the chiral auxiliary.
The use of chiral auxiliaries can be integrated with other synthetic strategies to achieve high levels of stereocontrol. For example, chiral auxiliaries have been employed in asymmetric alkylation reactions and aldol (B89426) reactions to produce complex molecules with high enantioselectivity. numberanalytics.com
Asymmetric Catalysis in Propanol Scaffold Construction
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. youtube.comyoutube.com This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
In the synthesis of the this compound scaffold, asymmetric catalysis can be applied to key bond-forming reactions. For instance, organocatalysis, which employs small organic molecules as catalysts, has been used for the asymmetric synthesis of various chiral compounds. nih.gov Chiral phosphoric acids, for example, have been successfully used as catalysts in enantioselective aza-Friedel-Crafts reactions to produce complex chiral amines. nih.gov
Another powerful approach is the use of chiral metal complexes to catalyze reactions such as asymmetric hydrogenation or transfer hydrogenation. These methods can be employed to reduce prochiral ketones or imines to chiral alcohols or amines with high enantioselectivity. The development of chiral catalysts for the allylation of imines has also provided a route to chiral homoallylic amines, which can be precursors to the target molecule. nih.gov
Table of
| Method | Starting Materials | Reagents/Catalysts | Key Features |
|---|---|---|---|
| Reductive Amination | Phenyl-substituted propanal/propanone, Benzylamine | NaBH3CN, Pd/C, Pt/C | Forms imine/enamine intermediate, followed by in-situ reduction. youtube.comgoogle.com |
| Nucleophilic Substitution | 2-Amino-3-phenylpropan-1-ol, Benzyl halide | Base (e.g., Na2CO3) | Direct formation of the N-benzyl bond. lookchem.com |
| Chiral Auxiliary | (S)-2-(Dibenzylamino)-3-phenylpropanal | Nucleophiles | High 1,2-stereocontrol, recyclable auxiliary. bris.ac.ukresearchgate.net |
| Asymmetric Catalysis | Prochiral ketones/imines | Chiral organocatalysts, Chiral metal complexes | High enantioselectivity, atom-economical. nih.govnih.gov |
Transition Metal Catalysis (e.g., Platinum, Palladium, Rhodium)
Transition metal-catalyzed reductive amination stands as a prominent method for the synthesis of this compound. This approach typically involves the reaction of a ketone precursor with benzylamine in the presence of a metal catalyst and a reducing agent.
Platinum: The synthesis of L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol has been achieved through the reductive amination of L-(R)-phenylacetylcarbinol with benzylamine. One documented procedure utilizes a 5% Platinum on carbon (Pt/C) catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere (3 kg/cm ²) at 20°C for 8 hours. This method demonstrates high diastereoselectivity, yielding the erythro isomer in a ratio of 92.6:7.4 over the threo isomer.
Palladium: Palladium catalysts are also employed in the synthesis and modification of related structures. For instance, 20% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) has been used for the debenzylation of N-benzylamino alcohols to yield the corresponding primary amines. While direct synthesis of this compound using a palladium-catalyzed reductive amination is a plausible strategy, specific detailed research findings for this exact transformation are not extensively documented in the reviewed literature. However, the reductive methylation of benzylamine with formaldehyde over a Pd/C catalyst is a known transformation, indicating the utility of palladium in related C-N bond-forming reactions.
Rhodium: While rhodium complexes are known to be effective catalysts for asymmetric hydrogenations and reductive aminations of various substrates, including β-dehydroamino acid derivatives, specific examples detailing the synthesis of this compound using a rhodium catalyst are not prominently described in the available literature. The general applicability of rhodium catalysts in asymmetric amination suggests their potential in achieving enantioselective synthesis of this target molecule, though specific conditions and outcomes remain an area for further investigation.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The application of organocatalysts, such as proline and its derivatives, in the synthesis of chiral β-amino alcohols is well-established. These catalysts can activate substrates through the formation of enamine or iminium intermediates, facilitating stereocontrolled bond formation.
While the direct organocatalytic synthesis of this compound is not explicitly detailed in the surveyed literature, related transformations provide a strong basis for its feasibility. For instance, simple primary β-amino alcohols derived from amino acids have been shown to be efficient organocatalysts for asymmetric Michael additions, a key C-C bond-forming reaction. Furthermore, organocatalytic asymmetric allylation of imines has been reviewed as a method for producing chiral homoallylic amines, which are structurally related to the target compound. The development of a specific organocatalytic protocol for the synthesis of this compound would likely involve the asymmetric reductive amination of a suitable keto-alcohol precursor or the functionalization of a chiral aldehyde.
Enantiomeric Excess and Diastereomeric Ratio Control
The control of stereochemistry is paramount in the synthesis of this compound, which possesses two chiral centers. The desired outcome is typically a high enantiomeric excess (ee) of one enantiomer and a high diastereomeric ratio (dr) of one diastereomer (either syn or anti, corresponding to erythro or threo).
The diastereomeric ratio is often influenced by the choice of catalyst and reaction conditions. As mentioned previously, the platinum-catalyzed reductive amination of L-(R)-phenylacetylcarbinol with benzylamine yields a high diastereomeric ratio in favor of the erythro isomer. The control is achieved through the steric and electronic interactions in the transition state of the catalytic cycle.
Achieving high enantiomeric excess often relies on the use of chiral starting materials or chiral catalysts. The use of enantiomerically pure precursors, such as L-phenylalanine or (R)-phenylacetylcarbinol, directly introduces chirality into the final molecule. Asymmetric catalysts, including chiral transition metal complexes or organocatalysts, can induce enantioselectivity in reactions starting from prochiral substrates. While general methods for determining enantiomeric excess, such as high-performance liquid chromatography (HPLC) on chiral stationary phases or NMR with chiral shift reagents, are well-established, specific, and optimized protocols for maximizing the enantiomeric excess in the synthesis of this compound are not extensively detailed in the public domain and would be a key area of process development.
Precursors and Intermediate Compounds in Synthesis
The choice of starting materials is critical in defining the synthetic route and the stereochemical outcome of the final product. Phenylacetylcarbinol and amino acid derivatives are two major classes of precursors for the synthesis of this compound.
Phenylacetylcarbinol Derivatives
(R)-Phenylacetylcarbinol (l-PAC), a chiral α-hydroxy ketone, is a well-known industrial precursor for the synthesis of ephedrine (B3423809) and its analogues. researchgate.netwikipedia.orgmdpi.com Its structure provides a direct template for the 1-phenylpropan-1-ol backbone of the target molecule.
The synthesis of L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol via platinum-catalyzed reductive amination with benzylamine serves as a prime example of its utility. This biotransformation-derived precursor offers an efficient entry to the desired stereoisomer. The large-scale industrial manufacture of pseudoephedrine relies on the reductive amination of l-PAC, highlighting the commercial viability of this synthetic strategy.
| Precursor | Catalyst | Reagent | Product | Diastereomeric Ratio (erythro:threo) |
| L-(R)-Phenylacetylcarbinol | 5% Pt/C | Benzylamine, H₂ | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 92.6:7.4 |
Amino Acid Derivatives as Starting Materials
Chiral amino acids, particularly L-phenylalanine, are readily available and cost-effective chiral pool starting materials for the synthesis of this compound. The inherent chirality of the amino acid can be transferred to the final product.
A common approach involves the reduction of the carboxylic acid functionality of N-protected phenylalanine to the corresponding alcohol, yielding phenylalaninol. Subsequent N-benzylation provides the target compound. For instance, a patented process describes the hydrogenation of chiral 2-amino-1-phenyl-1,3-propanediols in the presence of a strong volatile acid like trifluoroacetic acid to produce the corresponding phenylalaninols, which can then be derivatized. google.com The classical method of reducing a phenylalanine derivative using lithium aluminium hydride or borane (B79455) hydrides is also a viable, albeit more expensive, route to phenylalaninol. google.com The synthesis of both enantiomers of unnatural phenylalanine derivatives using phase transfer catalysts has also been described, opening avenues for accessing various stereoisomers of the target amino alcohol. nih.gov
| Starting Material | Key Transformation(s) | Intermediate | Final Product |
| L-Phenylalanine | N-protection, Carboxylic acid reduction, N-benzylation | N-protected Phenylalaninol | This compound |
Advanced Synthetic Strategies and Derivatization of 2 Benzylamino 3 Phenylpropan 1 Ol
Synthesis of Analogues and Derivatives
The generation of analogues of 2-(benzylamino)-3-phenylpropan-1-ol is achieved by systematically modifying its three main structural components: the benzyl (B1604629) moiety, the phenylpropanol backbone, and the secondary amine nitrogen.
Alterations to the benzyl group are typically introduced by employing substituted benzylamines or benzaldehydes during the synthesis. In a reductive amination pathway, for instance, a phenylalaninol precursor can be reacted with a variety of substituted benzaldehydes followed by reduction of the resulting imine. This approach allows for the introduction of a wide array of substituents onto the aromatic ring of the benzyl group. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties and steric profile of the entire molecule.
The phenylpropanol backbone offers several sites for modification. A key strategy involves the synthesis of derivatives by starting with precursors that already contain substituted phenyl rings. One documented method begins with Baylis-Hillman adducts, specifically (E)-2-nitro-3-arylprop-2-en-1-ols, which can be converted into the desired amino alcohol derivatives. rasayanjournal.co.in The reduction of the nitro group to an amine is a critical step, which has been successfully achieved using iron in acidic acid at reflux temperatures. rasayanjournal.co.in This method allows for the synthesis of a series of chiral amine compounds where the phenyl group of the propanol (B110389) backbone is replaced by other substituted aryl groups. rasayanjournal.co.in
The successful synthesis of various 2-amino-3-arylpropan-1-ol compounds from different nitroolefin precursors demonstrates the versatility of this approach. rasayanjournal.co.in The reaction consistently produces the desired chiral amines in good yields. rasayanjournal.co.in
| Starting Material (E)-2-nitro-3-arylprop-2-en-1-ol (Aryl Group) | Product (2-amino-3-arylpropan-1-ol) | Yield (%) | Reference |
| Phenyl | 2-amino-3-phenylpropan-1-ol (B95927) | 82 | rasayanjournal.co.in |
| 4-Chlorophenyl | 2-amino-3-(4-chlorophenyl)propan-1-ol | 78 | rasayanjournal.co.in |
| 4-Methylphenyl | 2-amino-3-(4-methylphenyl)propan-1-ol | 75 | rasayanjournal.co.in |
| 4-Methoxyphenyl | 2-amino-3-(4-methoxyphenyl)propan-1-ol | 74 | rasayanjournal.co.in |
| 3,4-Dichlorophenyl | 2-amino-3-(3,4-dichlorophenyl)propan-1-ol | 80 | rasayanjournal.co.in |
The secondary amine nitrogen in the this compound scaffold is a prime site for further functionalization, such as alkylation or acylation. These modifications can introduce new structural features and properties. For example, acylation of the nitrogen atom with various carboxylic acids or their derivatives leads to the formation of amides. One complex derivative, (2R)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-N'-hydroxy-2-(propan-2-ylsulfanylmethyl)butanediamide, showcases how the core structure can be elaborated through N-acylation to create larger, more complex molecules. nih.gov Furthermore, advanced methods involving the direct functionalization of the C-H bond adjacent to the secondary nitrogen atom have been developed, representing a powerful tool for creating novel derivatives. mcgill.ca
Multicomponent Reactions (MCRs) for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecular scaffolds. beilstein-journals.org These reactions are characterized by high atom economy, step efficiency, and the ability to rapidly generate chemical diversity. beilstein-journals.orgnih.gov
While specific MCRs for the direct synthesis of this compound are not prominently documented, foundational MCRs like the Ugi and Passerini reactions are well-suited for constructing substituted amino alcohol frameworks.
Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A potential Ugi-based approach to a related scaffold could involve the reaction of phenylacetaldehyde (B1677652) (carbonyl), benzylamine (B48309) (amine), an isocyanide, and a carboxylic acid to rapidly assemble a highly substituted core structure.
Passerini Reaction : This three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. Subsequent transformations would be necessary to convert this product into an amino alcohol derivative.
The power of MCRs lies in their combinatorial nature, allowing for the creation of large libraries of compounds by simply varying the starting components. rug.nl This strategy is invaluable for generating diverse molecular scaffolds for various chemical and biological applications. nih.govrug.nl
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to achieve efficient and selective synthesis, particularly for chiral molecules. Enzymes, as biocatalysts, can operate under mild conditions and often provide exceptional levels of stereoselectivity.
For the synthesis of derivatives related to the phenylpropanol backbone, a two-step chemoenzymatic process has been described. frontiersin.org This method begins with the epoxidation of propenylbenzenes (like isosafrole) using a peroxycarboxylic acid generated in situ. frontiersin.org This key step is catalyzed by an immobilized lipase, Novozym 435 (lipase B from Candida antarctica), which facilitates the perhydrolysis of ethyl acetate (B1210297) with hydrogen peroxide to form peroxyacetic acid. frontiersin.org The resulting epoxide can then be hydrolyzed to a vicinal diol. frontiersin.org
This enzymatic epoxidation followed by hydrolysis provides a green and effective route to chiral diols, which are valuable precursors for amino alcohols. frontiersin.org Subsequent chemical steps, such as regioselective ring-opening of the epoxide with an amine (e.g., benzylamine), could then be employed to complete the synthesis of the target amino alcohol with high stereochemical control. The use of enzymes in this manner avoids harsh reagents and can significantly improve the enantiomeric purity of the final product.
Mechanistic Investigations of Reactions Involving 2 Benzylamino 3 Phenylpropan 1 Ol
Reaction Pathways of Formation
The synthesis of 2-(Benzylamino)-3-phenylpropan-1-ol, also known as N-benzyl-phenylalaninol, is primarily achieved through two main strategic pathways: reductive amination and direct N-alkylation. nih.govchemicalbook.com
One common pathway is the reductive amination of a suitable carbonyl compound. This process can involve the reaction of phenylalaninol with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. This intermediate is then selectively reduced to yield the final secondary amine product. The reduction of the C=N double bond is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which preserve the integrity of the alcohol functional group.
Alternatively, a related reductive amination involves reacting L-(R)-phenylacetylcarbinol with benzylamine (B48309) in the presence of a catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. google.com This reaction proceeds through the in-situ formation of an imine or enamine, which is then hydrogenated to form the N-benzylated amino alcohol.
A second major pathway is the direct N-alkylation of a precursor amino alcohol. In this method, (R)-2-amino-3-phenylpropanol (phenylalaninol) is reacted with benzyl (B1604629) chloride. lookchem.com The reaction is typically conducted in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride in a nucleophilic substitution reaction to form the N-benzyl bond.
The precursor, 2-amino-3-phenylpropan-1-ol (B95927), can itself be synthesized from Baylis-Hillman adducts. rasayanjournal.co.in This involves the reduction of a nitro group in a compound like (E)-2-nitro-3-phenylprop-2-en-1-ol, often using iron and an acid, to produce the primary amino alcohol, which is then available for benzylation. rasayanjournal.co.inresearchgate.net
Reactivity and Transformation Mechanisms
The reactivity of this compound is dictated by its key functional groups: the secondary benzylamino group and the primary hydroxyl group. These groups are the sites of its most significant transformations, particularly debenzylation.
A primary transformation mechanism is catalytic hydrogenolysis . This method is widely used for the N-debenzylation of benzylamines. ox.ac.uk The reaction involves treating this compound with hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium-based, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). google.com The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases toluene (B28343) and the primary amino alcohol, 2-amino-3-phenylpropan-1-ol. This process is highly efficient for removing the benzyl protecting group. google.com
A second transformation pathway involves chemical debenzylation using oxidizing agents. One such method employs N-iodosuccinimide (NIS). ox.ac.uk The proposed mechanism suggests that the reaction is initiated by N-halogenation of the benzylamine. This is followed by an elimination step and subsequent hydrolysis to cleave the benzyl group. The process can be tuned to achieve selective monodebenzylation, demonstrating its utility where catalytic hydrogenolysis might be incompatible with other functional groups in the molecule. ox.ac.uk The benzylamino group can also act as a nucleophile in acylation or further alkylation reactions, while the hydroxyl group can undergo elimination under acidic conditions.
Influence of Reaction Conditions on Selectivity and Yield
The outcome of reactions to form or transform this compound is highly dependent on the specific conditions employed. Factors such as catalyst, solvent, temperature, pressure, and stoichiometry play crucial roles in determining the yield and selectivity of the desired product. researchgate.net
In the formation via reductive amination , the choice of reducing agent is critical. For the reduction of an imine intermediate, sodium cyanoborohydride (NaBH₃CN) is often preferred over the more reactive sodium borohydride (NaBH₄) as it is more selective and performs well under the mildly acidic conditions that favor imine formation. The solvent also impacts the reaction; protic solvents like methanol (B129727) or ethanol (B145695) are effective as they can solubilize the reactants and intermediates.
For catalytic reductive amination, specific conditions have been detailed to optimize stereoselectivity. For instance, the reaction of L-(R)-phenylacetylcarbinol with benzylamine using a 5% Pt/C catalyst in ethanol at 20°C under a hydrogen pressure of 3 kg/cm ² for 8 hours resulted in a crude product with a high diastereomeric ratio (erythro:threo = 92.6:7.4). google.com This highlights how controlling temperature, pressure, and reaction time can steer the stereochemical outcome.
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Benzylamine:Ketone Ratio | 1:1 to 1.5:1 | 1.2:1 | 78 |
| Reducing Agent | NaBH₃CN, NaBH₄ | NaBH₃CN | 78 (vs. 52 for NaBH₄) |
| Solvent | MeOH, EtOH, THF | MeOH | 78 |
In debenzylation reactions , conditions dictate selectivity. During chemical debenzylation with N-iodosuccinimide (NIS), the stoichiometry of the reagent is paramount. Using 3 equivalents of NIS under dry conditions typically leads to monodebenzylation, while using more than 3 equivalents in the presence of water can result in the removal of both benzyl groups from a dibenzylated amine. ox.ac.uk For catalytic hydrogenolysis, the choice of catalyst and solvent is key. A 20% Pd(OH)₂/C catalyst in methanol under a hydrogen pressure of 5 kg/cm ² at 24°C has been shown to effectively cleave the benzyl group. google.com The pH of the workup solution is also important; adjusting the pH to be strongly basic (9-14) is often required to isolate the free amine from its salt form after extraction. google.com
| Reaction Type | Catalyst | Solvent | Temperature | Pressure | Selectivity/Yield | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | 5% Pt/C | Ethanol | 20°C | 3 kg/cm² H₂ | Erythro:Threo = 92.6:7.4 | google.com |
| N-Debenzylation | 20% Pd(OH)₂/C | Methanol | 24°C | 5 kg/cm² H₂ | High Yield | google.com |
Spectroscopic and Advanced Analytical Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of 2-(Benzylamino)-3-phenylpropan-1-ol is expected to show distinct signals for the aromatic protons of the two phenyl rings, the protons of the propyl chain, the benzylic methylene (B1212753) protons, and the hydroxyl and amine protons.
The two phenyl groups would typically appear as complex multiplets in the aromatic region (δ 7.2-7.4 ppm). The protons on the three-carbon chain (propan-1-ol backbone) would show specific multiplicities due to spin-spin coupling with adjacent protons. The benzylic protons (CH₂ adjacent to the nitrogen and a phenyl group) would likely appear as two distinct doublets, known as an AB quartet, due to their diastereotopic nature. The protons of the CH₂OH group and the methine (CH) proton would also exhibit characteristic shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| 3.85 | Doublet of Doublets | 1H | H-1a (CH₂OH) |
| 3.75 | Doublet of Doublets | 1H | H-1b (CH₂OH) |
| 3.70 | Doublet | 1H | Benzylic CH₂ (N-CH₂) |
| 3.55 | Doublet | 1H | Benzylic CH₂ (N-CH₂) |
| 3.10 | Multiplet | 1H | H-2 (CH-N) |
| 2.90 | Doublet of Doublets | 1H | H-3a (CH₂-Ph) |
| 2.75 | Doublet of Doublets | 1H | H-3b (CH₂-Ph) |
Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each chemically non-equivalent carbon atom.
The spectrum would be characterized by signals in the aromatic region (δ 125-140 ppm) corresponding to the carbons of the two phenyl rings. The aliphatic region would contain signals for the three carbons of the propanol (B110389) backbone and the benzylic methylene carbon. The carbon attached to the hydroxyl group (C-1) would appear in the δ 60-70 ppm range, while the carbons bonded to the nitrogen atom (C-2 and the benzylic CH₂) would also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 140.5 | Quaternary C (Aromatic) |
| 139.0 | Quaternary C (Aromatic) |
| 129.0 - 126.0 | CH (Aromatic) |
| 65.0 | C-1 (CH₂OH) |
| 60.5 | C-2 (CH-N) |
| 54.0 | Benzylic CH₂ (N-CH₂) |
Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs. SpectraBase indicates the availability of a ¹³C NMR spectrum for (3S)-3-(Benzylamino)-3-phenylpropan-1-ol spectrabase.com.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. wikipedia.orgnih.gov
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the protons on C-1 with the proton on C-2, and the proton on C-2 with the protons on C-3. This would confirm the sequence of the propanol backbone.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbon atoms. wikipedia.org An HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the proton signal assigned to C-1 would show a correlation to the carbon signal at ~65 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for establishing connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected between the benzylic protons (N-CH₂) and the aromatic carbons of the benzyl (B1604629) group, as well as to C-2 of the propanol chain, confirming the location of the benzylamino group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₆H₁₉NO, giving it a molecular weight of approximately 241.33 g/mol . spectrabase.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules. d-nb.info Given the presence of a basic secondary amine and a polar hydroxyl group, this compound is expected to ionize efficiently in positive ion mode. The primary ion observed would be the protonated molecule, [M+H]⁺. The analysis of similar nitrogen-containing compounds by ESI-MS typically shows the formation of such protonated molecules. researchgate.net
Table 3: Expected ESI-MS Data for this compound
| Ion | Formula | Calculated m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com The compound must be sufficiently volatile and thermally stable to be analyzed by GC-MS. The availability of a GC-MS spectrum for an isomer in the SpectraBase database suggests that the compound is amenable to this technique. spectrabase.com
In GC-MS, the molecule would first be separated from other components on a GC column before entering the mass spectrometer, where it would typically be ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 241, along with a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural analysis. Common fragmentation pathways would likely involve the cleavage of the C-C bonds in the propanol chain and the loss of the benzyl or phenyl groups.
Table 4: Plausible Fragment Ions in the GC-MS (EI) Spectrum of this compound
| m/z | Plausible Fragment |
|---|---|
| 241 | [C₁₆H₁₉NO]⁺ (Molecular Ion) |
| 150 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 132 | [C₉H₁₀N]⁺ (Benzylic amine fragment) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of "this compound." It provides the determination of the elemental composition of the molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. The theoretical exact mass of the protonated molecule [M+H]⁺ of "this compound," with the elemental formula C₁₆H₂₀NO⁺, is 242.1545. HRMS analysis can confirm this composition, differentiating it from other molecules with the same nominal mass.
In addition to confirming the elemental formula, HRMS coupled with tandem MS (MS/MS) experiments can elucidate the compound's structure. The fragmentation pattern is predictable based on the structure of "this compound." Key fragmentation pathways would likely include:
Loss of a water molecule (-18 Da) from the protonated molecular ion, originating from the hydroxyl group.
Cleavage of the benzyl group , leading to a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91.
Benzylic cleavage adjacent to the phenyl group on the propanol backbone, resulting in a fragment at m/z 91 or related structures.
Cleavage adjacent to the nitrogen atom , breaking the C-N or C-C bonds of the backbone.
This detailed fragmentation data serves as a molecular fingerprint, confirming the connectivity of the atoms within the molecule.
Table 1: Predicted HRMS Data for [C₁₆H₁₉NO + H]⁺
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀NO⁺ |
| Theoretical Exact Mass | 242.1545 u |
| Nominal Mass | 242 u |
| Primary Fragmentation Ion (Tropylium) | m/z 91.0548 |
| Secondary Fragmentation | Loss of H₂O |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For "this compound," the FTIR spectrum is expected to display characteristic absorption bands corresponding to its alcohol, secondary amine, and aromatic functionalities.
Key expected vibrational modes include a broad O-H stretching band for the alcohol group, a medium N-H stretching band for the secondary amine, and sharp peaks in the aromatic region for the two phenyl rings. The presence of both O-H and N-H groups allows for the possibility of intra- and intermolecular hydrogen bonding, which can influence the position and shape of their respective stretching bands.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Secondary Amine | N-H Bend | 1550 - 1650 | Medium |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of "this compound."
The Raman spectrum would be expected to show strong signals for the aromatic C=C stretching and ring-breathing vibrations of the benzyl and phenyl groups. It is also a valuable tool for studying the compound's carbon backbone. Furthermore, Raman spectroscopy can be used to investigate intramolecular hydrogen bonding between the hydroxyl (O-H) and amino (N-H) groups. arxiv.org Changes in the local chemical environment, such as N-substitution, can cause shifts in the O-H stretching frequency, providing insight into conformational preferences and non-covalent interactions within the molecule. arxiv.org
Table 3: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1620 | Strong |
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for determining the purity of "this compound" and for separating its various stereoisomers. The molecule contains two chiral centers, meaning it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These consist of two pairs of enantiomers (e.g., (1R,2R) and (1S,2S)) and diastereomeric pairs (e.g., (1R,2R) and (1R,2S)).
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a premier technique for both the analysis of purity and the separation of stereoisomers of amino alcohols. oup.comnih.gov For isomer analysis, chiral stationary phases (CSPs) are employed to differentiate between the enantiomers. nih.govphenomenex.com These specialized columns create a chiral environment where the enantiomers of "this compound" interact differently, leading to different retention times and enabling their separation and quantification.
The separation of diastereomers (erythro and threo forms) can often be achieved using standard achiral stationary phases, such as silica gel in normal-phase mode or C18 in reversed-phase mode, because diastereomers have different physical properties. A patent for a closely related compound, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol, specifies the use of HPLC to determine the ratio of erythro to threo diastereomers, demonstrating the method's utility.
Table 4: Representative HPLC Conditions for Amino Alcohol Analysis
| Parameter | Chiral (Enantiomeric) Separation | Achiral (Diastereomeric) Separation |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) nih.gov | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | Hexane/Isopropanol mixtures (Normal Phase) | Acetonitrile/Water or Methanol (B129727)/Water (Reversed Phase) |
| Detector | UV-Vis (typically at ~254 nm for the phenyl rings) | UV-Vis |
| Application | Determination of enantiomeric excess (%ee) | Determination of diastereomeric ratio (%dr) and chemical purity |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another powerful method for purity and isomer analysis, provided the analyte is thermally stable and sufficiently volatile. Due to the polar -OH and -NH groups, "this compound" may require derivatization prior to analysis to increase its volatility and prevent peak tailing. Common derivatizing agents include silylating reagents (e.g., BSTFA) that convert the -OH and -NH groups to their less polar trimethylsilyl ethers and amines.
Once derivatized, GLC can effectively separate the diastereomers on a suitable capillary column. A patent has noted the use of GLC for determining the erythro/threo ratio for a related benzylamino propanol derivative. Chiral capillary columns are also available for the separation of enantiomers by GLC.
Table 5: Typical Gas-Liquid Chromatography Parameters
| Parameter | Description |
|---|---|
| Derivatization | Silylation of -OH and -NH groups may be required. |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-17). |
| Injector Temperature | Typically 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., starting at 100 °C, ramping to 280 °C) to ensure separation of impurities and isomers. |
| Detector | Flame Ionization Detector (FID) is commonly used for organic compounds. |
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical aspect of the analysis of chiral compounds like this compound. Chiral chromatography is the benchmark technique for this purpose, offering high accuracy and reproducibility. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common approach for the separation of enantiomers. phenomenex.comdoi.org
The fundamental principle of chiral HPLC is the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. phenomenex.com Enantiomers possess identical physical properties in an achiral environment, but they interact differently with other chiral molecules. phenomenex.com The CSP creates a diastereomeric relationship with each enantiomer, forming transient, unequal complexes that have different energies of association. This difference in interaction strength leads to different retention times on the chromatographic column, allowing for their separation and quantification.
For amino alcohols such as this compound, various types of CSPs can be employed. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of chiral compounds, including amines and alcohols. phenomenex.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.
The analysis involves dissolving a sample of this compound in a suitable mobile phase and injecting it into the HPLC system. The enantiomers are separated on the chiral column, and a detector (typically a UV detector) measures the concentration of each enantiomer as it elutes. The resulting chromatogram shows two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) is calculated from the integrated areas of these two peaks.
Table 1: Representative Chiral HPLC Data for Enantiomeric Purity Analysis
This table illustrates typical results from a chiral HPLC analysis of a this compound sample. The data shows the separation of the (R) and (S) enantiomers, their respective retention times, and peak areas, which are used to calculate the enantiomeric excess of the sample.
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (R)-2-(Benzylamino)-3-phenylpropan-1-ol | 8.54 | 15,230 | 4.8% |
| (S)-2-(Benzylamino)-3-phenylpropan-1-ol | 10.21 | 301,450 | 95.2% |
| Calculated Enantiomeric Excess (% ee) of (S)-enantiomer | 90.4% |
X-ray Diffraction (XRD) Studies for Solid State Structures
X-ray diffraction (XRD) on single crystals is an exceptionally powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state. nih.gov This method provides unambiguous proof of molecular structure, including relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles. nih.gov
For a chiral molecule like this compound, a single-crystal XRD study would yield invaluable information. The first step in such a study is the challenging process of growing a high-quality single crystal suitable for diffraction. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. nih.govproteinstructures.com The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the molecule, from which the final atomic structure is resolved. nih.govproteinstructures.com
While a specific crystal structure for this compound has not been detailed in the surveyed literature, an XRD analysis would definitively establish:
Absolute Configuration: For a crystal of an enantiomerically pure sample, XRD can determine the absolute configuration (R or S) of the chiral center without ambiguity. This is often achieved using anomalous dispersion effects.
Molecular Conformation: The analysis reveals the preferred three-dimensional shape or conformation of the molecule in the solid state, detailing the spatial relationship between the benzylamino, phenyl, and hydroxyl groups.
Intermolecular Interactions: XRD studies elucidate how molecules interact with each other in the crystal lattice. For this compound, this would reveal details of hydrogen bonding involving the hydroxyl (-OH) and amine (-NH) groups, as well as van der Waals and π-π stacking interactions between the phenyl rings. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.
Table 2: Hypothetical Crystallographic Data for this compound
This table presents the type of data that would be obtained from a single-crystal X-ray diffraction study. Such data provides a comprehensive description of the compound's crystal structure.
| Parameter | Example Value |
| Chemical Formula | C₁₆H₁₉NO |
| Formula Weight | 241.33 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.89 Å, b = 14.55 Å, c = 16.21 Å |
| Volume | 1388.9 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.154 g/cm³ |
| Hydrogen Bonding | O-H···N, N-H···O |
Computational and Theoretical Chemistry Studies of 2 Benzylamino 3 Phenylpropan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comrsc.org These calculations can elucidate the electronic structure, stability, and reactivity of 2-(benzylamino)-3-phenylpropan-1-ol.
Electronic Structure and Molecular Orbitals
The electronic structure of a molecule dictates its chemical properties and reactivity. Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl and benzyl (B1604629) groups, as well as the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic rings.
Table 1: Calculated Electronic Properties for a Representative β-Amino Alcohol
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
This data is illustrative and based on general values for similar compounds.
Conformational Analysis and Stability
The three-dimensional structure of this compound is not static. Rotation around its single bonds can lead to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations, which are those with the lowest energy. These stable conformers are the most likely to be observed experimentally and are crucial for understanding the molecule's biological activity, as the shape of the molecule often determines how it interacts with biological targets.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. For this compound, key rotations would be around the C-C and C-N bonds of the propanol (B110389) backbone and the bonds connecting the phenyl and benzyl groups. Intramolecular hydrogen bonding between the hydroxyl group and the amino group can play a significant role in stabilizing certain conformations. nih.gov
Table 2: Relative Energies of Hypothetical Conformers of this compound
This table provides a hypothetical comparison of the relative energies of different conformers of this compound. The values are illustrative and represent what might be found in a typical conformational analysis study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Global Minimum | 0.0 | O-C-C-N: ~60° (gauche) |
| Local Minimum 1 | 1.2 | O-C-C-N: ~180° (anti) |
| Local Minimum 2 | 2.5 | Rotamer of benzyl group |
This data is illustrative and based on general principles of conformational analysis for similar molecules.
Molecular Dynamics Simulations
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the study of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, an MD simulation could reveal how the molecule folds and unfolds, the timescale of conformational transitions, and how it interacts with water molecules in an aqueous solution. Such simulations are particularly valuable for understanding how the molecule might bind to a protein, providing insights into the dynamic nature of the binding process.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products. gaylordchemical.com For the synthesis of this compound, for example, which can be formed through the ring-opening of an epoxide with benzylamine (B48309), computational modeling can elucidate the reaction mechanism. researchgate.netorganic-chemistry.org
This involves identifying the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate. By calculating the structures and energies of the reactants, transition state, and products, chemists can gain a deeper understanding of the reaction and potentially find ways to improve it, for instance by designing better catalysts.
Table 3: Hypothetical Activation Energies for a Key Reaction Step
This table shows hypothetical activation energies for the nucleophilic attack of an amine on an epoxide, a common step in the synthesis of β-amino alcohols.
| Reaction Step | Activation Energy (kcal/mol) |
| Amine attack on less substituted carbon | 15.2 |
| Amine attack on more substituted carbon | 20.5 |
This data is illustrative and based on typical values for similar reactions.
Applications in Organic Synthesis and Materials Science
Chiral Building Blocks in Asymmetric Synthesis
In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a new chiral center with a desired stereochemistry. Due to its origin from the chiral pool, enantiomerically pure forms of 2-(benzylamino)-3-phenylpropan-1-ol and its derivatives are readily accessible and serve as effective chiral controllers.
A key strategy involves the use of its dibenzylated derivative, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, which can be synthesized in high yield from L-phenylalanine. This alcohol is a stable precursor to the corresponding aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal. This aldehyde functions as a powerful chiral auxiliary. Nucleophilic addition to the aldehyde group proceeds with a high degree of 1,2-stereocontrol, where the bulky dibenzylamino and phenyl groups direct the approach of the incoming nucleophile.
A notable application of this is a sequence where the addition of a vinyl anion equivalent to the aldehyde, followed by a stereospecific rearrangement and ozonolysis, results in the formation of enantiomerically pure 2-substituted alcohols. At the end of this sequence, the chiral auxiliary is recovered as the starting (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, making the process efficient and recyclable. This methodology provides a robust strategy for synthesizing chiral alcohols using an aldehyde as the directing chiral auxiliary.
| Reaction | Chiral Auxiliary Precursor | Key Transformation | Outcome |
| Asymmetric synthesis of 2-substituted alcohols | (S)-2-(Dibenzylamino)-3-phenylpropan-1-ol | Oxidation to aldehyde, nucleophilic addition, rearrangement, and ozonolysis | Enantiomerically pure 2-substituted alcohols |
Ligands and Catalysts in Stereoselective Transformations
The development of metal-catalyzed reactions has revolutionized organic synthesis, and the performance of these catalysts is critically dependent on the ligands coordinated to the metal center. Chiral ligands are essential for enforcing stereoselectivity in these transformations. The 1,2-amino alcohol structure of this compound is an excellent scaffold for the synthesis of P,N-ligands, which contain both a "soft" phosphine (B1218219) donor and a "hard" nitrogen donor. nih.govrsc.org This combination of donor atoms is highly effective in a wide range of catalytic reactions. nih.govrsc.org
The hydroxyl and secondary amine groups of N-benzylphenylalaninol can be readily functionalized. rsc.org For instance, the hydroxyl group can be converted into a phosphinite or phosphite, while the nitrogen atom can be part of an oxazoline (B21484) ring or remain as a coordinating amine. These modifications yield a diverse library of chiral P,N-ligands. rsc.org The synthetic accessibility and modularity of ligands derived from amino alcohols are crucial for tuning the steric and electronic properties of the catalyst to achieve high enantioselectivity for a specific reaction. nih.gov
Amino alcohol-derived phosphine ligands have been successfully employed in numerous asymmetric catalytic reactions, including:
Asymmetric Hydrogenation: Ruthenium and rhodium complexes with chiral P,N-ligands are highly effective for the enantioselective hydrogenation of ketones and olefins. nih.govresearchgate.net
Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation often relies on chiral ligands to control the stereochemical outcome. nih.gov
Suzuki Coupling: Hybrid phosphine-amino acid ligands have been applied in cross-coupling reactions to control the formation of specific biaryl isomers. nih.gov
The inherent chirality of this compound, derived from phenylalanine, makes it an ideal starting material for creating ligands that can effectively transfer stereochemical information in metal-catalyzed processes.
| Ligand Type | Precursor Scaffold | Potential Catalytic Applications |
| Phosphine-Oxazoline (PHOX) | Chiral Amino Alcohols | Asymmetric Hydrogenation, Heck Reaction, Allylic Alkylation |
| Phosphinite-Amine | Chiral Amino Alcohols | Asymmetric Transfer Hydrogenation |
| Amino-phosphine | Chiral Amino Alcohols | Suzuki Coupling, Alkylation Reactions |
Intermediates in the Synthesis of Complex Organic Molecules
Chiral 1,2-amino alcohols are prevalent structural motifs in a vast number of biologically active compounds and are therefore critical intermediates in the pharmaceutical industry. acs.orgnih.govfrontiersin.org this compound belongs to this important class of molecules and serves as a versatile building block for more complex targets.
One of the most significant applications of structurally related chiral amino alcohols is in the synthesis of HIV protease inhibitors. For example, the synthesis of Darunavir, a frontline treatment for HIV, involves a key intermediate that shares the core 3-amino-2-hydroxy-4-phenylbutane structure. google.comacs.orgresearchgate.net The synthesis of these complex drug molecules relies on the availability of enantiomerically pure fragments, and amino alcohols derived from natural amino acids are a primary source for these chiral building blocks. nih.govacs.org
In a specific example, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol, a diastereomer of the title compound, is used as a direct precursor to L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol via catalytic debenzylation. google.com This resulting primary amino alcohol is itself a valuable chiral resolving agent and building block. google.com The benzyl (B1604629) group in the parent compound acts as a protecting group for the amine, which can be removed at a later stage in a synthetic sequence, illustrating its utility as a stable, yet versatile, intermediate.
| Intermediate Class | Example of Complex Molecule | Therapeutic Area |
| Chiral Amino Alcohols | Darunavir | Antiviral (HIV) |
| Chiral Amino Alcohols | Norepinephrine | Vasopressor |
| Chiral Amino Alcohols | Ethambutol | Antituberculosis |
| Chiral Amino Alcohols | Phenylephrine | Decongestant |
Exploration of Biological Activity and Medicinal Chemistry Potential in Vitro/scaffold Focus
In Vitro Pharmacological Characterization of Derivatives
Specific in vitro pharmacological data for derivatives of 2-(benzylamino)-3-phenylpropan-1-ol are not widely available in the public scientific literature. However, the parent structure, 2-amino-3-phenylpropan-1-ol (B95927) (phenylalaninol), serves as a foundational building block in the synthesis of various compounds. rasayanjournal.co.inresearchgate.netsigmaaldrich.com For instance, the core structure is utilized in creating unnatural tripeptides that have been shown to enhance the antimicrobial activity of existing antibiotics like methicillin (B1676495) against resistant strains of Staphylococcus aureus. sigmaaldrich.com
The introduction of a benzyl (B1604629) group to the amino function of phenylalaninol creates this compound, also known as N-benzyl-DL-phenylalaninol. nih.gov This modification adds a significant lipophilic and aromatic component to the molecule. Further derivatization could logically explore modifications at several key positions:
The Phenyl Ring: Substitution on the phenyl ring of the phenylethyl moiety could modulate lipophilicity, electronic properties, and potential for specific aromatic interactions with biological targets.
The Benzyl Group: Similar to the phenyl ring, substitutions on the benzyl group's aromatic ring could fine-tune the molecule's properties.
The Amine and Hydroxyl Groups: These functional groups are prime sites for creating prodrugs or altering hydrogen bonding capabilities, which are crucial for receptor binding.
While detailed research findings and data tables for derivatives of this specific compound are absent, the known biological activity of related structures suggests that its derivatives could be of interest for antimicrobial or other therapeutic applications.
Role as a Scaffold in Structure-Activity Relationship (SAR) Studies
The this compound molecule is a viable scaffold for Structure-Activity Relationship (SAR) studies due to its distinct structural features and multiple points for chemical modification. A scaffold in medicinal chemistry provides the core three-dimensional structure upon which various functional groups can be systematically altered to determine their effect on biological activity.
The key components of this scaffold include:
A chiral center at the second carbon.
A primary alcohol (CH₂OH).
A secondary amine with a benzyl substituent (NH-benzyl).
A benzyl group attached to the third carbon (-CH₂-phenyl).
SAR studies based on this scaffold would systematically investigate how changes to these components affect interaction with a biological target. For example, the stereochemistry at the chiral center could be crucial for selective binding. The distance and relative orientation of the two phenyl rings are defined by the flexible propanol (B110389) backbone, which could allow the molecule to adopt various conformations to fit into a binding pocket. The amine and alcohol groups provide key hydrogen bond donor and acceptor sites.
Though published SAR studies that explicitly use this compound as the starting scaffold are not found, its parent structure, phenylalaninol, is a common chiral building block, indicating the synthetic accessibility and utility of this chemical framework. sigmaaldrich.com
Modulation of Molecular Targets in Cellular Models
There is no direct scientific evidence from cellular model studies detailing the modulation of cholinergic neurotransmission, dopamine (B1211576) activity, or apoptosis induction by this compound. However, one can speculate on potential interactions based on its structural similarity to known pharmacophores.
Dopamine Activity: Dopamine and many dopaminergic ligands are catecholamines. wikipedia.org While this compound contains phenylethylamine and benzylamine (B48309) motifs, it lacks the critical catechol hydroxyl groups necessary for typical high-affinity binding to dopamine receptors (D1-D5). nih.govsigmaaldrich.com The phenyl rings could engage in non-specific hydrophobic or aromatic interactions, but potent and selective modulation of dopamine receptors would be unexpected without significant structural modification.
Apoptosis Induction: Apoptosis, or programmed cell death, can be initiated by a wide variety of chemical agents. nih.gov Compounds containing aromatic rings, such as this one, can sometimes intercalate with DNA or interact with key enzymes in apoptotic pathways, like caspases. For instance, other complex amino-alcohol derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Without experimental data from cellular assays, such as flow cytometry or caspase activation studies, any potential for this compound to induce apoptosis remains purely speculative.
Green Chemistry Approaches and Sustainable Synthesis of 2 Benzylamino 3 Phenylpropan 1 Ol
Atom Economy and Waste Minimization Strategies
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comprimescholars.com The ideal reaction has an atom economy of 100%, meaning all atoms from the starting materials are found in the product, generating no waste byproducts. scranton.edu This is crucial for sustainable synthesis as it directly addresses waste reduction at the source, which is preferable to treating waste after it has been created. primescholars.comresearchgate.netrepec.org
The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Reactions with poor atom economy, such as certain substitution and elimination reactions, are common in the synthesis of fine chemicals and pharmaceuticals. primescholars.com For instance, the traditional Wittig reaction, which creates a carbon-carbon double bond, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. In contrast, addition and rearrangement reactions inherently possess a higher atom economy. scranton.edu
Strategies for waste minimization in the synthesis of compounds like 2-(benzylamino)-3-phenylpropan-1-ol focus on designing synthetic pathways that maximize atom economy. This involves choosing reactions that are additive in nature and employing catalysts instead of stoichiometric reagents, which are not incorporated into the final product and contribute to the waste stream. researchgate.net
Table 1: Illustrative Atom Economy Calculation for an Addition Reaction
| Reaction Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Benzyl (B1604629) (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | C₃₀H₂₉NO₂ | 435.56 | Reactant |
| Lithium aluminum hydride | LiAlH₄ | 37.95 | Reactant |
| (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | C₂₃H₂₅NO | 331.45 | Desired Product |
This table is based on a reduction reaction step described in a known synthesis pathway. orgsyn.org While this specific reaction uses a hydride reagent which presents its own green chemistry challenges, it serves to illustrate the calculation. The atom economy for this step would be calculated based on the atoms incorporated into the final alcohol product versus all atoms in the reactants.
Solvent-Free and Solvent-Reduced Methodologies
A significant portion of waste generated in chemical synthesis comes from the use of solvents. researchgate.net Consequently, developing methods that operate without solvents or in reduced solvent volumes is a key goal of green chemistry. These approaches not only reduce environmental impact but can also lower costs associated with solvent purchase and disposal, and simplify product purification.
Solvent-free reactions, often conducted by grinding solid reactants together or by using one of the liquid reactants as the solvent, can lead to remarkably efficient processes. This is particularly true when combined with energy sources like microwave irradiation, which can accelerate reaction rates in the absence of a solvent medium. bohrium.commdpi.com
Where solvents are necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Syntheses of related amino alcohols have utilized water or aqueous ethanol (B145695) mixtures as the reaction medium. orgsyn.orggoogle.com Another promising green solvent is glycerol (B35011), which is biodegradable, has low toxicity, is non-volatile, and can be sourced from renewable feedstocks like vegetable oils. bohrium.com Glycerol has been successfully used as a promoting medium for multicomponent reactions, demonstrating its potential as a sustainable alternative to traditional volatile organic compounds (VOCs). bohrium.com
Catalysis for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to chemical products with greater efficiency and reduced environmental impact. researchgate.net Catalysts increase reaction rates, allow reactions to occur under milder conditions (lower temperature and pressure), and can provide high selectivity for the desired product, thereby minimizing the formation of byproducts and simplifying purification.
In the synthesis of this compound and its precursors, several catalytic methods have been employed:
Heterogeneous Catalysis : Catalysts in a different phase from the reactants, such as metals on a solid support, are advantageous due to their ease of separation and potential for recycling. For the synthesis of phenylalaninols, catalysts like Palladium (Pd) or Platinum (Pt) on carbon are used for hydrogenolysis. google.com Raney nickel is another effective catalyst used for the hydrogenation of ketone precursors to form related amino alcohols. google.com
Homogeneous Catalysis : Catalysts in the same phase as the reactants can offer high activity and selectivity. Gold-catalyzed reactions have been developed for the one-pot synthesis of propargylamines, which are structurally related to the target compound. mdpi.com
Biocatalysis : Enzymes offer unparalleled selectivity under mild aqueous conditions. While not directly cited for this specific compound in the provided context, biocatalytic reductions are a well-established green method for producing chiral alcohols.
Organocatalysis : The use of small organic molecules as catalysts avoids the use of potentially toxic or expensive metals. Boric acid, for example, has been shown to be an effective catalyst for condensation reactions. walisongo.ac.id
Table 2: Comparison of Catalytic Methods in Amino Alcohol Synthesis
| Catalyst | Reaction Type | Substrates | Green Advantages | Source |
| Raney Nickel | Catalytic Hydrogenation | Ketone precursor | High efficiency, avoids stoichiometric reductants | google.com |
| 5% Pd/C | Hydrogenolysis | 2-amino-1-phenyl-1,3-propanediol | High atom economy, catalyst is recyclable | google.com |
| Iron (Fe) / Acetic Acid | Reduction | Nitroolefin | Uses inexpensive and low-toxicity metal | rasayanjournal.co.in |
| Potassium Carbonate | N-Alkylation | Amino alcohol, Benzyl bromide | Simple base catalyst, avoids stronger hazardous bases | orgsyn.org |
Microwave-Assisted and Ultrasound-Assisted Synthesis
The use of alternative energy sources like microwaves and ultrasound represents a significant advancement in green synthesis. These techniques can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods.
Microwave-Assisted Synthesis involves the use of microwave radiation to heat a reaction. Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves heat the entire volume of the sample directly and efficiently. researchgate.net This rapid and uniform heating can lead to a significant acceleration of chemical reactions, often reducing reaction times from hours to minutes. mdpi.comresearchgate.net This technique has been successfully applied to multicomponent reactions and the synthesis of various heterocyclic compounds, demonstrating its broad utility in creating complex molecules efficiently. beilstein-journals.orgnih.gov
Ultrasound-Assisted Synthesis , or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The process works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots of extreme temperature and pressure. researchgate.netmdpi.com This enhances mass transfer and reaction rates, often at a lower bulk reaction temperature. researchgate.net Sonochemistry has been shown to be an effective green tool for synthesizing a variety of organic compounds, offering higher yields and faster reaction rates than traditional methods. univ.kiev.uanih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Method | Reaction Time | Yield (%) | Source |
| Conventional Heating | 4 hours | 75-83% | researchgate.net |
| Microwave Irradiation | 36-48 seconds | 88-95% | researchgate.net |
This table illustrates the typical enhancements seen when applying microwave technology to the synthesis of heterocyclic compounds related to the building blocks of the target molecule.
Use of Renewable Feedstocks and Biodegradable Solvents
A truly sustainable chemical process relies on renewable starting materials and environmentally benign solvents. researchgate.net This principle addresses the long-term depletion of finite resources like petroleum, from which most chemical feedstocks are currently derived.
Renewable Feedstocks: The synthesis of this compound originates from precursors that can potentially be sourced from biomass.
Phenylalanine: The core structure can be derived from L-phenylalanine, an essential amino acid. Phenylalanine can be produced on an industrial scale through the fermentation of renewable feedstocks like glucose derived from sources such as corn or sugarcane. nrel.govclimalife.comnih.gov
Aromatic Moieties: The phenyl and benzyl groups are aromatic structures. Lignin (B12514952), a major component of wood and agricultural residues, is a vast, underutilized source of renewable aromatic chemicals. nrel.govgreenchemistry-toolkit.org Advanced biorefinery processes are being developed to break down lignin into valuable aromatic building blocks like benzene (B151609) and toluene (B28343), which are the parent compounds for these functional groups.
Biodegradable Solvents: Replacing conventional, often toxic and volatile, organic solvents with green alternatives is critical.
Water: As the ultimate green solvent, water is frequently used in syntheses involving biological or water-soluble starting materials. orgsyn.orggoogle.com
Ethanol: Produced from the fermentation of biomass, ethanol is a renewable and biodegradable solvent that is often used in combination with water. orgsyn.orggoogle.com
Glycerol: A byproduct of biodiesel production, glycerol is a renewable, biodegradable, non-toxic, and low-volatility solvent that shows great promise as a sustainable reaction medium. bohrium.com
Table 4: Potential Renewable Sources for Precursors
| Precursor | Conventional Source | Potential Renewable Source | Method |
| Phenylalanine | Petroleum (via benzene) | Glucose (from corn, sugarcane) | Fermentation |
| Benzyl group (from Toluene) | Petroleum | Lignin (from wood, biomass) | Biorefinery/Catalytic Upgrading |
Future Directions and Research Perspectives
Unexplored Synthetic Routes
The conventional synthesis of 2-(benzylamino)-3-phenylpropan-1-ol typically involves the reductive amination of a suitable carbonyl precursor or the alkylation of 2-amino-3-phenylpropan-1-ol (B95927) (phenylalaninol). However, several modern synthetic strategies remain largely unexplored for this specific compound, offering potential for improved efficiency, stereoselectivity, and sustainability. westlake.edu.cn
Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases, presents a highly attractive, green alternative for synthesizing chiral amino alcohols. frontiersin.orgnih.gov These enzymatic methods operate under mild conditions and can offer exceptional stereoselectivity, often exceeding 99% enantiomeric excess (ee). frontiersin.orgnih.gov Future research could focus on developing a biocatalytic route starting from a corresponding α-hydroxy ketone, which would undergo asymmetric reductive amination. frontiersin.orgnih.gov The direct enzymatic conversion of a keto-precursor using a benzylamine (B48309) donor would be a significant advancement. mdpi.com
Continuous Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer enhanced control over reaction parameters, improved safety, and easier scalability. researchgate.net Flow chemistry allows for precise temperature and pressure management, rapid mixing, and the integration of in-line purification and analysis, potentially leading to higher yields and purity. researchgate.net A multi-step flow synthesis, perhaps combining the initial carbonyl reduction with subsequent amination in a single, streamlined process, is a promising and unexplored avenue.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-nitrogen bonds under mild conditions. A potential, yet unexplored, route could involve a photocatalytic coupling reaction to construct the core amino alcohol framework, offering a novel disconnection approach compared to traditional methods.
Table 1: Comparison of Potential Unexplored Synthetic Routes
| Synthetic Route | Potential Advantages | Key Challenges |
| Biocatalysis (e.g., AmDH) | High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly. frontiersin.orgnih.gov | Enzyme discovery and engineering for specific substrate, cofactor regeneration. mdpi.com |
| Continuous Flow Chemistry | Enhanced process control, improved safety and scalability, potential for automation. researchgate.net | High initial setup cost, potential for channel clogging with solid byproducts. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations, high functional group tolerance. | Substrate scope limitations, potential for side reactions, requirement for specific photocatalysts. |
Novel Derivatization Strategies
The bifunctional nature of this compound (containing both a nucleophilic amine and an alcohol) makes it an ideal candidate for a wide range of derivatization reactions. Exploring modern synthetic techniques can lead to novel analogs with unique properties.
Late-Stage Functionalization (LSF): LSF techniques allow for the modification of complex molecules at a late stage in a synthetic sequence, which is highly valuable for creating molecular diversity. wikipedia.orgnih.gov For this compound, LSF could be applied to selectively functionalize the C-H bonds on either of the phenyl rings. nih.gov For instance, palladium-catalyzed C-H activation could introduce new aryl or alkyl groups, creating a library of derivatives from a common intermediate. acs.org This approach avoids the need for de novo synthesis of each analog. wikipedia.org
Click Chemistry: The principles of click chemistry, focusing on reactions that are high-yielding, wide in scope, and generate inoffensive byproducts, could be employed. The primary alcohol could be converted to an azide (B81097) or alkyne, enabling facile conjugation with a variety of molecules (e.g., fluorophores, biotin (B1667282) tags, or other bioactive scaffolds) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Polymer Conjugation: Attaching the molecule to a polymer backbone could impart new properties or create materials for specific applications. The amine or alcohol functional group could serve as an anchor point for polymerization or for grafting onto existing polymer chains, a strategy that has not been explored for this compound.
Advanced Mechanistic Insights
While the compound is used in synthesis, a deep, quantitative understanding of its behavior in reactions is an area ripe for investigation.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide profound insights into reaction mechanisms, transition states, and the origins of stereoselectivity. nih.gov Modeling the transition states for reactions where this molecule acts as a chiral ligand or catalyst could help in designing more efficient and selective catalysts. researchgate.net For example, computational analysis could elucidate the precise non-covalent interactions responsible for stereoinduction in metal-catalyzed reactions.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help optimize reaction conditions and provide evidence for proposed mechanisms. rasayanjournal.co.inresearchgate.net Investigating the rate laws, activation parameters, and kinetic isotope effects for its formation or its use as a catalyst would provide a more complete mechanistic picture.
In-situ Spectroscopic Analysis: Utilizing techniques like ReactIR or in-situ NMR spectroscopy would allow for real-time monitoring of reactions. This could help identify transient intermediates and byproducts, providing direct evidence for reaction pathways that are currently only inferred from final product analysis.
Emerging Applications in Chemical Biology
Beyond its role as a synthetic building block, the structural motifs within this compound suggest potential applications in the field of chemical biology.
Chemical Probes: With appropriate modification, the molecule could be developed into a chemical probe to study biological systems. nih.gov For example, installing a fluorescent reporter group or a photo-crosslinking moiety could enable its use in tracking and identifying protein targets within a cell. nih.gov Its amino alcohol framework is a common feature in many biologically active compounds, suggesting it could be a valuable scaffold for probe development. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The molecule itself represents an interesting fragment for FBDD. Its size and functional group display are well-suited for screening against biological targets like enzymes or receptors. Hits from such a screen could then be elaborated into more potent and selective lead compounds.
Scaffold for Bioactive Molecules: The vicinal amino alcohol motif is a key pharmacophore in numerous drugs. nih.govnih.gov Future research could focus on using this compound as a chiral scaffold to synthesize novel libraries of compounds for screening against various diseases. Its inherent stereochemistry could be leveraged to achieve specific interactions with chiral biological targets.
Integration of Artificial Intelligence in Chemical Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. mdpi.comsciencedaily.com
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel derivatives before they are synthesized. This in-silico screening could guide derivatization efforts, prioritizing the synthesis of molecules with the most promising predicted activities or properties, thereby accelerating the discovery process.
Q & A
Q. What are the optimal synthetic routes for 2-(Benzylamino)-3-phenylpropan-1-ol?
The synthesis typically involves multi-step protocols, such as nucleophilic substitution of benzylamine with a halogenated precursor (e.g., 3-phenylpropan-1-ol derivatives) followed by reductive amination. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like over-alkylated amines .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., -OH, -NH).
- Mass spectrometry (MS) for molecular weight verification. For crystalline samples, X-ray crystallography (using programs like SHELXL or OLEX2) provides unambiguous atomic resolution .
Q. What methods are recommended for assessing the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
- Thermogravimetric Analysis (TGA) to detect solvent residues or decomposition.
- Chiral Chromatography (if applicable) to confirm enantiomeric excess in stereospecific syntheses .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular uptake studies : Use fluorescence tagging (e.g., dansyl chloride derivatives) to track intracellular localization.
- Molecular docking : Predict binding modes to biological targets (e.g., using AutoDock Vina) to guide rational design .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects or membrane permeability.
- QSPR Models : Corrogate substituent effects (e.g., benzyl vs. phenyl groups) with biological activity .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved for this compound?
- Perform systematic SAR studies by synthesizing analogs with controlled substituent variations (e.g., halogenation, methoxy groups).
- Use statistical tools (e.g., PCA or clustering) to identify outliers in biological datasets.
- Validate hypotheses with in vitro/in vivo correlation studies .
Q. What strategies are effective for comparative analysis with structurally related amino alcohols?
- Create a structural analog table highlighting substituent impacts (e.g., replacing benzyl with pyridyl groups alters solubility and target affinity).
- Use crystallographic data (e.g., CCDC entries) to compare conformational flexibility.
- Benchmark pharmacokinetic properties (e.g., logP, plasma stability) against known analogs .
Q. How can the stability of this compound under varying experimental conditions be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
